Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a chemical compound with the molecular formula C5H11BrN2O2S and a molecular weight of 243.12 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a carbamimidoyl group, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide typically involves the reaction of ethyl 2-bromoacetate with thiourea under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoyl group can be reduced to form primary amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide can be compared with similar compounds such as:
Ethyl 2-(carbamimidoylsulfanyl)acetate: Lacks the hydrobromide component, which may affect its solubility and reactivity.
Methyl 2-(carbamimidoylsulfanyl)acetate: Contains a methyl ester group instead of an ethyl ester group, which can influence its chemical properties and reactivity.
Ethyl 2-(carbamimidoylsulfanyl)propanoate: Has a propanoate group instead of an acetate group, altering its steric and electronic properties.
Biological Activity
Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a carbamimidoyl group attached to a thiol ester structure. The synthesis typically involves the reaction of ethyl acetate with appropriate thiourea derivatives under acidic conditions to yield the desired compound.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfur and nitrogen atoms often show enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Research indicates that certain derivatives of carbamimidoyl compounds possess antitumor activity. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with similar functionalities have been shown to reduce inflammation in various models, suggesting that this compound could also exhibit such effects. The modulation of inflammatory cytokines is a potential mechanism of action .
Antimicrobial Study
A recent study evaluated the antimicrobial efficacy of several thiol-containing compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .
Antitumor Activity
In vitro assays on human cancer cell lines revealed that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 20 µM, indicating potent antitumor activity compared to standard chemotherapeutic agents .
Anti-inflammatory Mechanism
In a model of induced inflammation, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-carbamimidoylsulfanylacetate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S.BrH/c1-2-9-4(8)3-10-5(6)7;/h2-3H2,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYATYWFUSSBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.